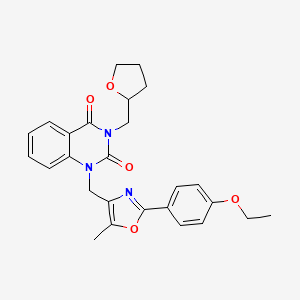
1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N3O5 and its molecular weight is 461.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and vasorelaxant properties based on recent research findings.
Chemical Structure and Synthesis
The synthesis of quinazoline derivatives typically involves multi-step processes that include cyclization and functional group modifications. For instance, the quinazoline-2,4(1H,3H)-dione scaffold is often synthesized through reactions involving isatoic anhydride and various amines. The specific compound incorporates a 4-ethoxyphenyl group and a tetrahydrofuran moiety, which are critical for its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Base Structure | Quinazoline-2,4(1H,3H)-dione |
| Substituents | 4-Ethoxyphenyl, 5-Methyloxazole, Tetrahydrofuran |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives against various bacterial strains. The compound was evaluated using the Agar well diffusion method against Gram-positive and Gram-negative bacteria.
Findings:
- Moderate Activity : The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm.
- Mechanism : The antimicrobial action is believed to involve inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics .
Anticancer Activity
The anticancer properties of quinazoline derivatives have been a significant focus in medicinal chemistry. The compound's structural features allow it to interact with various cellular pathways involved in cancer proliferation.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives with electron-withdrawing groups showed enhanced cytotoxic activity against various cancer cell lines. For instance, compounds derived from the quinazoline scaffold displayed IC50 values in the low micromolar range against colon carcinoma cells .
- Mechanistic Insights : The anticancer mechanism may involve the inhibition of specific kinases or other molecular targets crucial for tumor growth .
Vasorelaxant Effects
Another area of interest is the vasorelaxant effect of certain quinazoline derivatives. Studies have shown that these compounds can induce vasodilation in isolated rat mesenteric arteries.
Research Insights:
- Vasorelaxation Mechanism : The vasodilatory effects are mediated through the sGC/cGMP pathway and involve the opening of KCa channels, leading to reduced vascular resistance and hypotensive effects .
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-3-32-19-12-10-18(11-13-19)24-27-22(17(2)34-24)16-28-23-9-5-4-8-21(23)25(30)29(26(28)31)15-20-7-6-14-33-20/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCZCTIAGSMXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














